

A Comprehensive Technical Guide to 2-(Dimethylamino)nicotinonitrile

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Compound of Interest

Compound Name: 2-(Dimethylamino)nicotinonitrile

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Abstract

2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The nicotinonitrile scaffold is a key structural motif in a variety of biologically active molecules. This technical guide provides a detailed overview of the known synonyms, and physicochemical properties of **2-(Dimethylamino)nicotinonitrile**. Due to the limited availability of public data on this specific compound, this guide also presents a general synthetic approach and discusses the broader biological context of related nicotinonitrile derivatives to provide a valuable resource for researchers.

Chemical Identity and Synonyms

2-(Dimethylamino)nicotinonitrile is a chemical compound with the CAS Registry Number 60138-76-3. It is also known by several other names.

Identifier Type	Value	Citation
Systematic Name	2-(Dimethylamino)nicotinonitrile	
IUPAC Name	2-(dimethylamino)pyridine-3-carbonitrile	[1]
CAS Registry No.	60138-76-3	[1]
Molecular Formula	C8H9N3	[1]
Molecular Weight	147.18 g/mol	[1]

A comprehensive list of synonyms and alternative names is provided in the table below to facilitate literature and database searches.

Synonyms and Alternative Names	Citation
2-(Dimethylamino)-3-cyanopyridine	
2-(Dimethylamino)pyridine-3-carbonitrile	[1]
3-Cyano-2-(dimethylamino)pyridine	
2-(N,N-Dimethylamino)nicotinonitrile	

Note: No registered trade names for **2-(Dimethylamino)nicotinonitrile** were identified in a comprehensive search of publicly available databases. It is primarily available as a research chemical.

Physicochemical Properties

The known physicochemical properties of **2-(Dimethylamino)nicotinonitrile** are summarized in the table below. These properties are essential for handling, storage, and experimental design.

Property	Value	Citation
Boiling Point	264.9 °C (predicted)	[2]
Density	1.113 g/cm ³ (predicted)	[2]
Refractive Index	1.552 (predicted)	[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(Dimethylamino)nicotinonitrile** is not readily available in peer-reviewed literature. However, the synthesis of substituted nicotinonitriles often follows established synthetic routes. A general approach to the synthesis of 2-aminonicotinonitrile derivatives is presented below. This can serve as a foundational method for the synthesis of **2-(Dimethylamino)nicotinonitrile**, likely starting from 2-chloronicotinonitrile and reacting it with dimethylamine.

Representative Experimental Protocol: Synthesis of 2-Substituted Nicotinonitrile Derivatives

This protocol is a generalized representation and may require optimization for the specific synthesis of **2-(Dimethylamino)nicotinonitrile**.

Reaction: 2-Chloronicotinonitrile + Dimethylamine → **2-(Dimethylamino)nicotinonitrile**

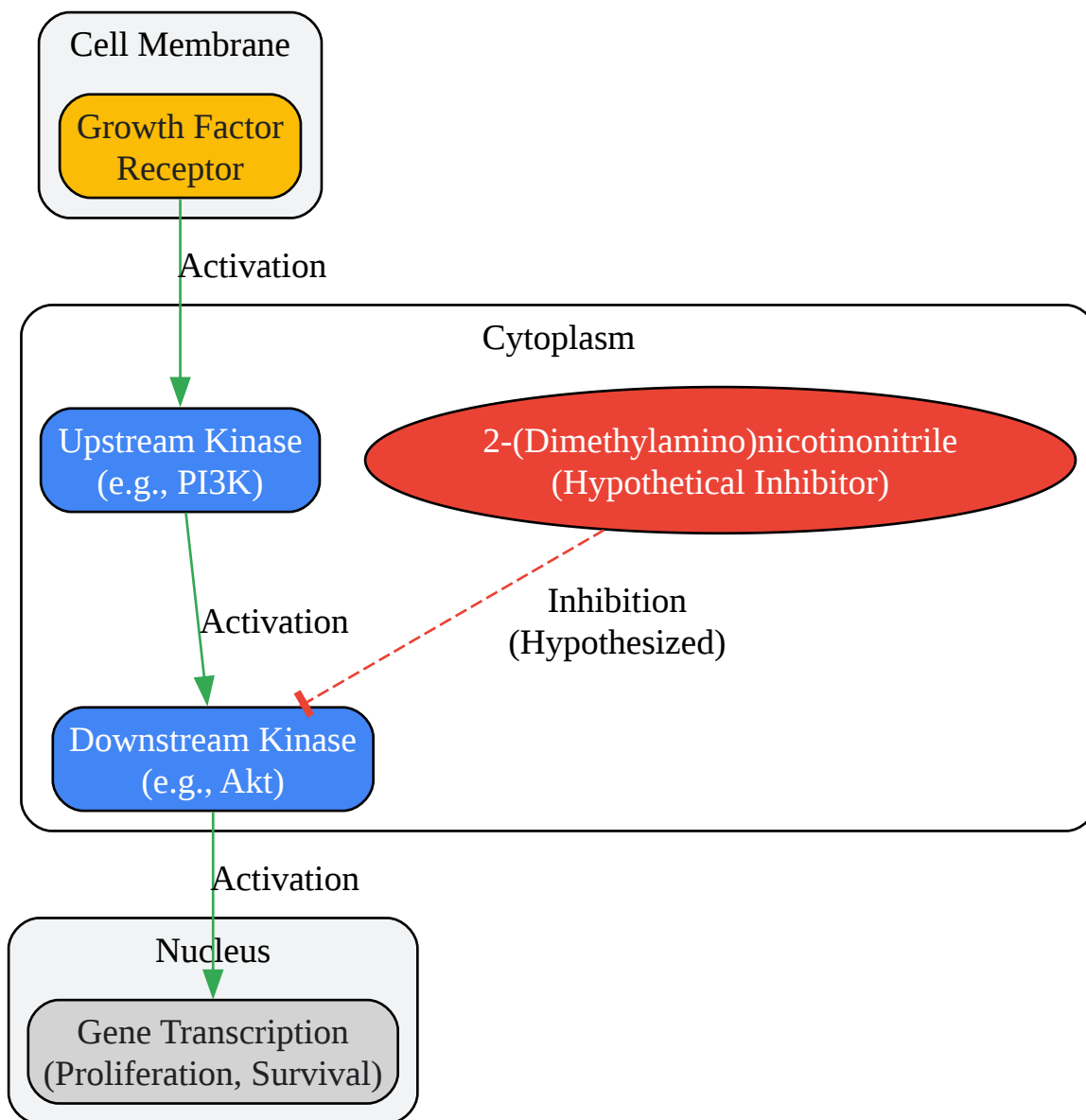
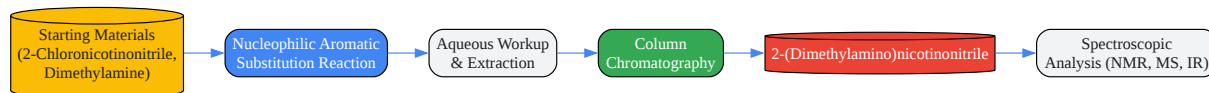
Procedure:

- To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DMSO) in a sealed reaction vessel, add an excess of dimethylamine (typically 2-3 equivalents, either as a solution in a solvent like THF or as a gas).
- The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.

- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **2-(Dimethylamino)nicotinonitrile**.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

General Synthesis Workflow



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References

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